Trifarotene, also known as CD5789, is classified as a fourth-generation retinoid. It selectively targets the retinoic acid receptor gamma (RAR-γ) while exhibiting significantly lower activity on RAR-α and RAR-β receptors. This specificity is crucial for its therapeutic effects in dermatological conditions. Trifarotene was developed by Galderma Research and Development LLC and received approval from the U.S. Food and Drug Administration (FDA) in October 2019 for treating acne vulgaris in patients aged nine years and older . It was also granted Orphan Drug Designation for lamellar ichthyosis, a rare genetic skin disorder .
The synthesis of Trifarotene follows a multi-step process that has been documented in various studies. The general procedure involves the following steps:
This synthetic route allows for the production of structural analogs, enhancing the potential for further pharmaceutical development.
Trifarotene's molecular formula is , and it has a molecular weight of 314.40 g/mol . The compound does not possess a chiral center and exhibits polymorphism, with two known crystalline forms (Form I and Form II) that share similar properties but differ in their solid-state characteristics .
Trifarotene participates in various chemical reactions primarily due to its functional groups. Key reactions include:
These reactions are central to its therapeutic efficacy and pharmacokinetic profile.
The mechanism of action of Trifarotene involves selective activation of RAR-γ receptors:
These actions collectively contribute to its comedolytic (preventing acne formation), anti-inflammatory, and depigmenting effects.
Trifarotene exhibits several notable physical and chemical properties:
Trifarotene has significant applications in dermatology:
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 466-43-3